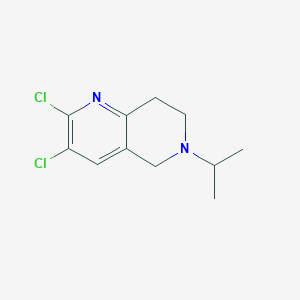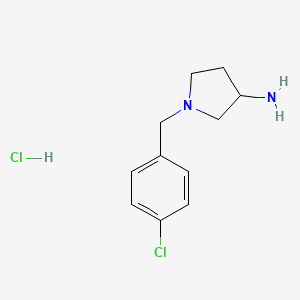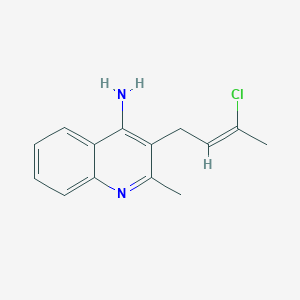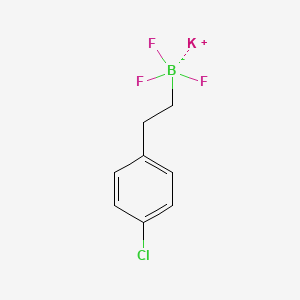![molecular formula C17H16O2 B11865120 2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 64794-43-0](/img/structure/B11865120.png)
2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylbenzyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The structure of 2-(4-Methylbenzyl)chroman-4-one consists of a chroman-4-one core with a 4-methylbenzyl substituent at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of 2-(4-Methylbenzyl)chroman-4-one typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.
化学反応の分析
Types of Reactions
2-(4-Methylbenzyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into chroman derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromanones, chroman derivatives, and quinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(4-Methylbenzyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Methylbenzyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
- 2-Phenylchroman-4-one
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
2-(4-Methylbenzyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromanone derivatives. Its 4-methylbenzyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .
特性
CAS番号 |
64794-43-0 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O2/c1-12-6-8-13(9-7-12)10-14-11-16(18)15-4-2-3-5-17(15)19-14/h2-9,14H,10-11H2,1H3 |
InChIキー |
HJJOFOQGYCJBEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)









